4-Chloro-3-hydroxy-5-nitrobenzamide
Overview
Description
4-Chloro-3-hydroxy-5-nitrobenzamide is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of benzamide and is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzamide typically involves the nitration of 4-chloro-3-hydroxybenzamide. One common method includes the reaction of 4-chloro-3-hydroxybenzamide with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Major Products
Oxidation: Formation of 4-chloro-3-oxo-5-nitrobenzamide.
Reduction: Formation of 4-chloro-3-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxy-5-nitrobenzamide is widely used in scientific research as an enzyme inhibitor. It is known to inhibit enzymes such as urease, xanthine oxidase, and tyrosinase. This inhibition is useful in studying the properties and functions of these enzymes in various biochemical pathways. Additionally, it has applications in pharmacology and medicine, particularly in the development of new drugs targeting specific enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-5-nitrobenzamide involves binding to the active site of the target enzyme. This binding prevents the substrate from interacting with the enzyme, thereby inhibiting its activity. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor. This compound’s specificity towards certain enzymes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxy-5-nitrobenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-Chloro-3-hydroxy-5-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Chloro-3-hydroxy-5-nitrobenzamide is unique due to its combination of chloro, hydroxy, and nitro groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit multiple enzymes makes it particularly valuable in research applications.
Properties
IUPAC Name |
4-chloro-3-hydroxy-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11/h1-2,11H,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOHDCJADEMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295363 | |
Record name | 4-Chloro-3-hydroxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137975-63-2 | |
Record name | 4-Chloro-3-hydroxy-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2137975-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-hydroxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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